Homocapsaicin II
Overview
Description
Homocapsaicin II is a capsaicinoid, a class of compounds found in chili peppers (Capsicum species). It is an analog and congener of capsaicin, the primary compound responsible for the pungency of chili peppers. This compound is a lipophilic, colorless, odorless crystalline to waxy compound. It accounts for about 1% of the total capsaicinoids mixture in chili peppers and has approximately half the pungency of capsaicin .
Mechanism of Action
Target of Action
Homocapsaicin II, a natural product isolated from Capsicum annuum, has been shown to be a potent inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, this compound disrupts the production of prostaglandins, key components of this pathway . The downstream effects of this disruption include a reduction in inflammation and pain.
Pharmacokinetics
It is known that capsaicinoids, the family of compounds to which this compound belongs, are lipophilic and can be absorbed through the skin and mucous membranes . They are also metabolized in the liver and excreted in the urine
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the activity of COX-1 and COX-2, this compound reduces the production of prostaglandins, which are key mediators of these processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis, accumulation, and quantity of capsaicinoids are dependent on the genetic and environmental factors, the developmental stage of the fruit, time of harvesting fruits and season of sowing
Biochemical Analysis
Biochemical Properties
Homocapsaicin II has been shown to be a potent inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that catalyze the conversion of arachidonic acid to prostaglandins . This interaction with COX enzymes suggests that this compound may have a role in modulating inflammatory responses.
Cellular Effects
Capsaicinoids, including this compound, are known to exert diverse biological effects, including anti-mutagenic, antioxidant, and anti-inflammatory activities . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with COX-1 and COX-2 enzymes, potentially influencing the production of prostaglandins
Preparation Methods
Synthetic Routes and Reaction Conditions: Homocapsaicin II can be synthesized through several chemical routes. One common method involves the condensation of vanillylamine with a fatty acid derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves the extraction of capsaicinoids from chili peppers followed by purification processes such as high-performance liquid chromatography (HPLC). The extracted capsaicinoids are then subjected to chemical modifications to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Homocapsaicin II undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Homocapsaicin II has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of capsaicinoids.
Biology: this compound is used to investigate the biological effects of capsaicinoids, including their role in pain perception and thermoregulation.
Medicine: It has potential therapeutic applications in pain management, obesity treatment, and cancer therapy due to its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor.
Industry: this compound is used in the food industry as a flavoring agent and in the pharmaceutical industry for developing topical analgesics
Comparison with Similar Compounds
Capsaicin: The most abundant and potent capsaicinoid in chili peppers.
Dihydrocapsaicin: Another major capsaicinoid with similar properties to capsaicin.
Nordihydrocapsaicin: A less potent capsaicinoid with a slightly different chemical structure.
Homodihydrocapsaicin: Similar to homocapsaicin II but with a saturated acyl chain
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which includes an unsaturated acyl chain with a double bond at the 6 position and a methyl group at the 8 position. This structure gives it distinct chemical and biological properties compared to other capsaicinoids .
Properties
IUPAC Name |
(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyldec-6-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-4-15(2)9-7-5-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJGZARGNROKAC-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can I quantify Homocapsaicin II in pepper samples?
A1: The research article describes a high-performance liquid chromatography (HPLC) method for quantifying this compound in pepper samples []. After freeze-drying and extracting the sample, the extract is analyzed using HPLC with UV detection at 280 nm. The method boasts a limit of detection of approximately 15-30 ng and can quantify this compound levels ranging from approximately 0.5 to 3600 microg of capsaicin equivalents per gram of product []. This method is suitable for analyzing various pepper parts, including the pericarp, placenta, seeds, and different sections of whole peppers, as well as pepper-containing foods [].
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